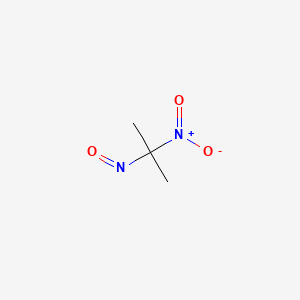

2-Nitroso-2-nitropropane

Description

Contextualization within Pseudonitroles and Geminal Nitronitroso Compounds

2-Nitroso-2-nitropropane is classified as a pseudonitrole, a specific subclass of organic nitrogen compounds. The term "pseudonitrole" is used to denote compounds where a nitro group (-NO₂) and a nitroso group (-NO) are attached to the same carbon atom. This arrangement is also described as a geminal nitronitroso configuration, with "geminal" indicating the location of the two functional groups on a single carbon. ontosight.ai

The carbon atom bearing these groups in this compound is tertiary, which is a crucial feature for the stability of the compound. The nitrosation of primary or secondary carbon atoms often leads to rearrangement into isomeric oximes, but this is avoided in tertiary systems. nih.gov Like many other C-nitroso compounds, this compound in its monomeric form is a blue liquid. wikipedia.org These monomers typically exist in equilibrium with a colorless dimeric form, particularly in the solid state or at higher concentrations. wikipedia.orgwikipedia.org

Table 1: Physicochemical Properties of this compound This interactive table summarizes key physical and chemical properties of the compound.

| Property | Value | Reference |

| IUPAC Name | 2-nitro-2-nitrosopropane | nih.gov |

| Synonyms | Propylpseudonitrole, 2-Nitro-2-nitrosopropane | lookchem.com |

| CAS Number | 5275-46-7 | nih.govnist.gov |

| Molecular Formula | C₃H₆N₂O₃ | nih.govnih.govnist.gov |

| Molecular Weight | 118.09 g/mol | nih.govnih.gov |

| Density | 1.29 g/cm³ | lookchem.com |

| Boiling Point | 136.1°C at 760 mmHg | lookchem.com |

| Flash Point | 36.1°C | lookchem.com |

| Appearance | Blue liquid (monomer) | wikipedia.org |

Historical Development of this compound Investigations

While a detailed historical timeline for this compound is not extensively documented in seminal literature, its investigation is intrinsically linked to the broader exploration of nitroalkanes and nitroso compounds that gained momentum in the mid-20th century. Research into related geminal dinitro and geminal chloronitroso compounds provided the foundational chemistry for understanding such structures. dtic.milrsc.org

The synthesis of related tertiary nitrosoalkanes, such as 2-methyl-2-nitrosopropane (B1203614), often involves the oxidation of the corresponding tertiary amine or the reduction of the tertiary nitro compound. wikipedia.orgorgsyn.org For instance, procedures for creating 2-methyl-2-nitropropane (B1294617) from 2-methyl-2-nitropropane were detailed in the 1970s. orgsyn.org The study of the addition of dinitrogen trioxide to alkenes also produced related nitronitroso compounds, contributing to the available knowledge base. nih.gov The development of synthetic methods for these classes of compounds, including a German patent for dimeric nitronitroso compounds in 1967, paved the way for the isolation and study of specific molecules like this compound. nih.gov

Significance in Contemporary Organic and Theoretical Chemistry

The significance of this compound in modern chemistry stems from its unique reactivity and its utility as a model for studying complex chemical phenomena.

In organic chemistry , the compound's value lies in the dual functionality of the nitro and nitroso groups. ontosight.ai Nitroso compounds are recognized as versatile building blocks for synthesizing molecules containing nitrogen and oxygen. researchgate.netrsc.org A primary application for tertiary nitrosoalkanes is their use as "spin traps" in physical organic chemistry. A closely related compound, 2-methyl-2-nitrosopropane, is widely used to trap unstable, reactive free radicals, converting them into stable paramagnetic nitroxide radicals. These stable radicals can then be detected and characterized using electron spin resonance (ESR) spectroscopy. wikipedia.orgorgsyn.org This technique is crucial for studying reaction mechanisms that involve radical intermediates.

In theoretical and computational chemistry , this compound serves as an interesting subject for studying reaction mechanisms and electronic structure. Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving similar molecules like 2-methyl-2-nitrosopropane. researchgate.net Such studies can elucidate reaction pathways, transition states, and the influence of solvents. Furthermore, the photochemistry of nitroso compounds is an active area of research. Photolysis studies on related geminal compounds indicate that the primary photochemical event is the cleavage of the C–NO bond. rsc.org Theoretical models help to understand the photophysical and photochemical mechanisms, including excited-state dynamics and photodegradation pathways, which are often initiated by structural changes like the twisting of the nitro group. rsc.org The availability of fundamental spectral data, such as UV/Visible spectra and gas-phase ion energetics from databases like the NIST Chemistry WebBook, provides an essential foundation for these theoretical investigations. nist.gov

Table 2: Research Applications and Reactions of Tertiary Nitrosoalkanes This table outlines the key research areas where compounds like this compound are relevant.

| Application/Reaction Type | Description | Relevant Compounds |

| Spin Trapping | Trapping of unstable free radicals to form stable nitroxide radicals for ESR analysis. wikipedia.orgorgsyn.org | 2-Methyl-2-nitrosopropane |

| Photochemical Studies | Investigation of C-NO bond cleavage and other photoreactions upon exposure to light. rsc.org | 1-Chloro-1-nitrosocyclohexane |

| Reaction Mechanism Studies | Use of computational methods (e.g., DFT) to model reaction pathways and intermediates. researchgate.net | 2-Methyl-2-nitrosopropane |

| Synthesis of Heterocycles | Acting as a building block in annulation reactions, such as hetero-Diels-Alder reactions. researchgate.net | Nitrosoarenes |

| Electrophilic Addition | The nitroso group can act as an electrophile in various organic transformations. wikipedia.org | 2-Methyl-2-nitrosopropane |

Properties

CAS No. |

5275-46-7 |

|---|---|

Molecular Formula |

C3H6N2O3 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

2-nitro-2-nitrosopropane |

InChI |

InChI=1S/C3H6N2O3/c1-3(2,4-6)5(7)8/h1-2H3 |

InChI Key |

MYRROMXOABKDLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(N=O)[N+](=O)[O-] |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for 2 Nitroso 2 Nitropropane

Nitrosation Strategies for Precursor Nitroalkanes

The introduction of a nitroso group onto a carbon atom already bearing a nitro group is a key strategy for synthesizing geminal nitrosonitroalkanes.

The reaction of secondary nitroalkanes, such as 2-nitropropane (B154153), with nitrous acid (HNO₂) is a well-established method for the synthesis of 2-nitroso-2-nitropropane. shaalaa.comnih.gov This reaction typically results in the formation of a blue-colored product, characteristic of monomeric C-nitroso compounds. shaalaa.comvedantu.comyoutube.com The product, also known as a pseudonitrole, is insoluble in sodium hydroxide (B78521) because it lacks a replaceable α-hydrogen atom. shaalaa.com Historically, the synthesis of the first aliphatic nitroso compound was achieved through this method by Meyer and Locher in 1874, who treated 2-nitropropane to yield 2-nitro-2-nitrosopropane. nih.gov

The reaction is generally carried out by treating the secondary nitroalkane with a source of nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgwikipedia.org The reaction of nitrous acid with nitroalkanes serves as a classical chemical test to distinguish between primary, secondary, and tertiary nitroalkanes. vedantu.com

Table 1: Nitrosation of Secondary Nitroalkanes

| Precursor | Reagent | Product | Observation |

| 2-Nitropropane | Nitrous Acid (HNO₂) | This compound | Formation of a blue-colored pseudonitrole shaalaa.comvedantu.comyoutube.com |

The mechanism of nitrosation of nitroalkanes involves several key steps. The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. libretexts.org For the reaction with a secondary nitroalkane like 2-nitropropane to occur, the nitroalkane must first be converted to its conjugate base, the nitronate. wikipedia.org This is because the α-carbon of nitroalkanes is acidic and can be deprotonated. wikipedia.org

The kinetics of the nitrosation of the nitronic acid derived from 2-nitropropane in aqueous perchloric acid show a first-order dependence on both the nitronic acid concentration and a complex dependence on acidity. rsc.org A proposed mechanism involves the reaction of the nitrosating agent with the nitronic acid. rsc.org Another mechanistic aspect to consider is the potential for the nitro derivative itself to catalyze its own transformation under certain conditions. researchgate.net Mechanistic studies suggest that nitrosating species can be generated in situ from the nucleophilic attack of a nitrite anion on the aci-nitro (nitronate) form of the secondary nitroalkane. researchgate.net

Oxidative Approaches to this compound and Related Derivatives

Oxidation reactions provide an alternative avenue for the synthesis of nitro compounds, and in some cases, can be adapted for the preparation of nitroso derivatives.

While the primary focus is on synthesizing this compound, the oxidation of nitroso compounds to their corresponding nitro derivatives is a relevant related reaction. google.combritannica.com This transformation highlights the potential for interconversion between these two functional groups. Ozone has been identified as an effective reagent for the oxidation of aliphatic nitroso compounds to nitro compounds, often resulting in excellent yields. google.com This process can be a valuable synthetic tool for preparing highly desirable nitro-containing compounds. google.com Other oxidizing agents, such as hydrogen peroxide catalyzed by molybdenum salts, have been used for the oxidation of anilines to nitroarenes, which could potentially be adapted for aliphatic systems. organic-chemistry.org The oxidation of oximes also presents a pathway to nitro compounds. organic-chemistry.org

Exploration of Emerging Synthetic Routes for this compound

Research into novel synthetic methods continues to expand the toolkit for organic chemists. While direct emerging routes specifically for this compound are not extensively detailed in the provided context, related advancements in C-N bond formation and functional group transformations could pave the way for new synthetic strategies. For instance, recent research has explored the aerobic nitro-nitrite isomerization of 2-nitropropane in the N-nitrosation of amines. acs.org Additionally, flavin-dependent enzymes like nitroalkane oxidase can catalyze the oxidation of neutral nitroalkanes to aldehydes or ketones, demonstrating biochemical pathways for nitroalkane transformation. nih.gov While not a direct synthesis of the target compound, these studies on the reactivity of 2-nitropropane and related compounds could inspire new synthetic approaches.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Nitroso 2 Nitropropane

Intramolecular Rearrangement Dynamics

While 2-nitroso-2-nitropropane itself is a C-nitroso compound, the broader class of nitroso compounds can exhibit tautomerism, an equilibrium between different structural isomers. In some instances, a nitroso group attached to a carbon atom (C-nitroso) can rearrange to an oxime, or a nitroso group attached to an oxygen atom (O-nitroso, a nitrite) can be involved in rearrangements. For instance, in related compounds like 2-nitroso-1-naphthol, a tautomeric equilibrium exists between the nitroso form and an oxime form. researchgate.net

However, for tertiary nitroalkanes like 2-nitropropane (B154153), the related phenomenon of nitro-aci tautomerism is of significant interest. 2-Nitropropane exists in equilibrium with its aci-tautomer, propane-2-nitronic acid, which is present as the propane-2-nitronate anion in physiological media. nih.govebi.ac.uk This tautomerism is catalyzed by enzymes found in the liver, particularly in the cytosol, and is considered a critical step in the metabolic processes that can lead to its toxicity. nih.gov The conversion of 2-nitropropane to propane-2-nitronate is a key activation step. nih.gov It is important to note that 2-methyl-2-nitropropane (B1294617), which lacks an alpha-hydrogen atom, does not undergo this type of tautomerization. doubtnut.com

Radical Chemistry Involving this compound

Nitroso compounds are well-known for their ability to act as "spin traps." wikipedia.orgnih.gov This means they can react with unstable, highly reactive free radicals to form more stable nitroxide radicals. wikipedia.org These resulting nitroxide radicals are persistent enough to be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. wikipedia.org This property makes nitroso compounds valuable tools for studying radical-mediated chemical and biological processes. nih.gov

Specifically, compounds like 2-methyl-2-nitrosopropane (B1203614) are effective at trapping carbon-centered radicals. wikipedia.org The general principle of spin trapping involves the addition of a radical to the nitroso group, leading to the formation of a stable nitroxide adduct. nih.gov This technique, known as immuno-spin trapping when combined with immunological detection methods, has been used to detect protein and DNA radicals in biological systems. sfrbm.orgnih.gov

The photolysis of this compound with light of wavelengths greater than 540 nm results in the homolytic cleavage of the C-N bond, forming a 2-nitropropyl radical. hw.ac.uk The subsequent reactions of this radical are heavily influenced by the solvent. In aprotic solvents, the major products include acetone (B3395972), 2,2-dinitropropane, and 2-nitropropene. hw.ac.uk In methanol (B129727), the product distribution shifts to include methyl nitrite (B80452), acetoxime, and acetone dimethylketal, among others. hw.ac.uk

Photochemical Transformation Mechanisms

The photochemical behavior of this compound is dominated by the cleavage of its carbon-nitroso (C-NO) bond upon absorption of light energy. This initial bond-breaking event dictates the subsequent reaction pathways and the final product distribution.

Photodissociation Pathways and Quantum Yield Considerations

The photodecomposition of this compound has been studied using light with wavelengths greater than 540 nm, which corresponds to the visible region of the electromagnetic spectrum where the blue-colored nitroso compounds absorb. hw.ac.uk The primary photochemical event is the homolytic cleavage of the C-NO bond. This dissociation generates a 2-nitro-2-propyl radical and a nitric oxide (NO) radical. hw.ac.ukrsc.org

(CH₃)₂C(NO₂)NO + hν → (CH₃)₂Ċ(NO₂) + NO•

The subsequent fate of these radical intermediates is heavily influenced by the nature of the solvent, leading to a drastically different product distribution in aprotic versus protic environments. hw.ac.uk

In aprotic solvents, the major products include acetone, 2,2-dinitropropane, 2-nitropropene, nitrogen dioxide, and nitric oxide. hw.ac.uk The formation of these products can be explained by the secondary reactions of the initially formed radicals.

In contrast, photolysis in a protic solvent like methanol yields a different set of products: methyl nitrite, acetoxime, acetone dimethylketal, and acetone, along with dinitrogen monoxide and water. hw.ac.uk This pronounced solvent effect is attributed to the solvolysis of labile intermediates in methanol. hw.ac.uk

Products of this compound Photolysis (> 540 nm)

| Solvent Type | Major Products | Source |

|---|---|---|

| Aprotic (e.g., non-polar organic solvents) | Acetone, 2,2-Dinitropropane, 2-Nitropropene, Nitrogen Dioxide, Nitric Oxide, Nitrogen | hw.ac.uk |

| Protic (e.g., Methanol) | Methyl Nitrite, Acetoxime, Acetone Dimethylketal, Acetone, Dinitrogen Monoxide, Water | hw.ac.uk |

Regarding the efficiency of this photochemical process, specific quantum yield data for the photolysis of this compound is not extensively documented in the cited literature. However, studies on structurally similar geminal chloro-nitroso-compounds provide valuable insights. For these related compounds, the quantum yields of photolysis were found to be independent of the wavelength but dependent on factors such as the solvent viscosity and the presence of oxygen. rsc.org The variation in quantum yields is primarily governed by the competition between the recombination of the initial radical pair (the "cage effect") and their diffusion and subsequent scavenging reactions. rsc.org For comparison, the photochemical conversion of 2-nitrobenzyl alcohol to 2-nitroso benzaldehyde, a different type of reaction that forms a nitroso compound, proceeds with a high quantum yield of approximately 60%. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Nitroso 2 Nitropropane

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the specific functional groups and probing the molecular vibrations within 2-nitroso-2-nitropropane.

The infrared spectrum of this compound is expected to be dominated by the strong absorptions of the nitro and nitroso functional groups. The nitro group is well-known for its two distinct, intense stretching vibrations: the asymmetric and symmetric stretches. chemicalbook.com The nitroso group contributes a characteristic stretching vibration, though typically less intense than those of the nitro group. baranlab.org

Based on established group frequencies, the following IR band assignments can be anticipated for this compound:

NO₂ Asymmetric Stretch: A strong absorption band is predicted in the range of 1550-1570 cm⁻¹. This is a highly characteristic absorption for nitroalkanes.

NO₂ Symmetric Stretch: A second strong band, corresponding to the symmetric stretch of the nitro group, is expected to appear around 1350-1370 cm⁻¹. chemicalbook.com

N=O Stretch: The nitroso group's stretching vibration is anticipated to produce a band in the 1539-1621 cm⁻¹ region. baranlab.org This band may overlap with the strong asymmetric NO₂ stretch.

C-N Stretches: Vibrations corresponding to the stretching of the C-NO₂ and C-NO bonds will also be present, typically in the fingerprint region of the spectrum.

Alkyl Group Vibrations: Standard C-H stretching and bending vibrations from the two methyl groups are also expected.

Table 1: Predicted Infrared (IR) Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1570 - 1550 | Strong | Nitro |

| N=O Stretch | 1621 - 1539 | Medium to Strong | Nitroso |

| NO₂ Symmetric Stretch | 1370 - 1350 | Strong | Nitro |

| C-H Bending (Methyl) | ~1450 and ~1375 | Medium | Alkyl |

| C-N Stretch | Fingerprint Region | Medium to Weak | Nitro/Nitroso |

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, particularly UV-Visible absorption, provides critical information on the chromophoric nitro and nitroso groups, which dictate the compound's interaction with ultraviolet and visible light.

The UV-Visible spectrum of this compound is expected to show distinct absorptions corresponding to electronic transitions within its two different chromophores.

Nitro Group (NO₂): Saturated nitroalkanes typically exhibit a strong absorption band in the far-UV region, generally around 170-210 nm. iu.edu This band is attributed to a high-energy π → π* electronic transition within the nitro group. A much weaker absorption, often appearing as a shoulder, may be observed around 270-280 nm, corresponding to a forbidden n → π* transition.

Nitroso Group (N=O): The C-nitroso group is a well-known chromophore responsible for the characteristic blue color of monomeric nitroso compounds. wikipedia.org This color arises from a low-energy, and therefore weak, n → π* transition that results in an absorption band in the visible region of the spectrum, typically between 630 and 790 nm. baranlab.org

The combination of these features would result in a complex UV-Vis profile with strong absorption in the UV and a weak, characteristic absorption in the visible range.

Table 2: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Region |

|---|---|---|---|

| Nitro (NO₂) | π → π* | ~170 - 210 | Far-UV |

| Nitro (NO₂) | n → π* | ~270 - 280 | UV |

| Nitroso (N=O) | n → π* | ~630 - 790 | Visible |

There are no specific photoelectron spectroscopy (PES) studies found in the surveyed scientific literature for this compound. Such an analysis would provide valuable data on the ionization energies of the molecular orbitals, particularly the lone pairs on the oxygen atoms and the π-orbitals of the nitro and nitroso groups, offering deep insight into its electronic structure.

Magnetic Resonance Techniques for Structural Confirmation

¹H NMR Spectroscopy: The structure of this compound contains two methyl groups (CH₃) attached to a quaternary carbon. As these six protons are chemically equivalent and have no adjacent protons to couple with, the ¹H NMR spectrum is predicted to show a single sharp signal (a singlet). In 2-nitropropane (B154153), the methyl protons appear around 1.57 ppm. The replacement of the hydrogen at the C2 position with an electron-withdrawing nitroso group would cause a downfield shift (to a higher ppm value) for the methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two distinct signals: one for the two equivalent methyl carbons and one for the quaternary carbon (C2).

Methyl Carbons (CH₃): In 2-nitropropane, the methyl carbons resonate at approximately 20.8 ppm. nih.gov The introduction of the second electronegative group (nitroso) at C2 would likely cause a slight downfield shift.

Quaternary Carbon (C2): This carbon is attached to both a nitro and a nitroso group. In 2-nitropropane, the C2 carbon (a methine) resonates at 78.8 ppm. nih.gov The substitution of the C-H bond with a C-N=O bond would cause a significant downfield shift for this carbon due to the strong deshielding effects of the two adjacent nitrogen-containing functional groups.

Table 3: Comparison of Experimental ¹³C NMR Shifts for 2-Nitropropane and Predicted Shifts for this compound

| Compound | Carbon Atom | Experimental δ (ppm) for 2-Nitropropane nih.gov | Predicted δ (ppm) for this compound |

|---|---|---|---|

CH₃-CH(NO₂)-CH₃ |

C1, C3 (CH₃) | 20.8 | > 21 (Slight downfield shift) |

CH₃-CH(NO₂)-CH₃ |

C2 (CH) | 78.8 | - |

CH₃-C(NO)(NO₂)-CH₃ |

C1, C3 (CH₃) | - | > 21 |

CH₃-C(NO)(NO₂)-CH₃ |

C2 (Quaternary) | - | > 80 (Significant downfield shift) |

Nuclear Magnetic Resonance (NMR) Studies for Atom Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule by mapping the local magnetic fields around atomic nuclei. For this compound, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

However, a thorough search of scientific literature and chemical databases did not yield specific ¹H or ¹³C NMR spectral data for this compound. While data for the related compound, 2-nitropropane, is available, it cannot be used to accurately represent the spectral characteristics of this compound due to the significant electronic influence of the nitroso group. The expected chemical shifts would be influenced by the electronegativity and magnetic anisotropy of both the nitro and nitroso functional groups.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe a single peak for the six equivalent methyl protons. The chemical shift of this peak would be downfield compared to that in 2-nitropropane, owing to the deshielding effect of the adjacent nitroso and nitro groups.

Similarly, a hypothetical ¹³C NMR spectrum would show two distinct signals: one for the quaternary carbon atom bonded to the nitro and nitroso groups, and another for the two equivalent methyl carbons. The quaternary carbon would likely appear as a weak signal at a significantly downfield chemical shift.

Without experimental data, a definitive data table for the NMR chemical shifts of this compound cannot be constructed.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Detection and Characterization

Electron Spin Resonance (ESR) spectroscopy is an essential technique for detecting and characterizing molecules or molecular fragments with unpaired electrons, known as paramagnetic species. This compound is well-known for its application as a spin-trapping agent. In this role, it reacts with short-lived, unstable free radicals to form more stable nitroxide radicals, which can then be readily detected and characterized by ESR spectroscopy.

When this compound traps a radical species, the resulting spin adduct produces a characteristic ESR spectrum. The key parameters obtained from this spectrum are the g-value and the hyperfine coupling constants (hfcs). The g-value provides information about the electronic environment of the unpaired electron. The hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N) and provide information about the structure of the trapped radical.

Despite the known utility of this compound as a spin trap, a comprehensive search of available scientific literature and databases did not reveal specific ESR spectral data, such as g-values and hyperfine coupling constants, for its radical adducts. General discussions on spin trapping with nitroso compounds exist, but specific parameters for adducts of this compound are not documented in the searched resources. Therefore, a data table of ESR parameters cannot be provided.

Theoretical and Computational Investigations of 2 Nitroso 2 Nitropropane

Quantum-Chemical Calculations of Molecular Structure and Electronic States

Quantum-chemical calculations have been instrumental in elucidating the fundamental structural and electronic properties of 2-nitroso-2-nitropropane. These computational approaches offer a molecular-level understanding of its geometry, stability, and electronic transitions.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground state properties of molecules like this compound. DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying the geometries and energies of various conformations.

Studies employing DFT methods, such as B3LYP with extended basis sets like 6-311+G(3df,2p), have been used to optimize the molecular structure of related nitro compounds and determine their enthalpies of formation. rsc.orgresearchgate.netresearchgate.net For instance, the calculated enthalpy of formation for 2-nitropropane (B154153), a related compound, was determined to be -34.0 ± 1 kcal mol−1 using both G3 model chemistry and DFT methods with isodesmic reactions. rsc.orgresearchgate.netresearchgate.net These computational approaches provide valuable thermochemical data that are essential for understanding the stability and reactivity of such molecules.

The optimized geometry from these calculations reveals key bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. This structural information is critical for understanding its interactions with other molecules and its subsequent chemical behavior.

Table 1: Selected Computed Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C3H6N2O3 |

| Molecular Weight | 118.09 g/mol |

| IUPAC Name | 2-nitro-2-nitrosopropane |

| InChI | InChI=1S/C3H6N2O3/c1-3(2,4-6)5(7)8/h1-2H3 |

| InChIKey | MYRROMXOABKDLG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(N=O)N(=O)=O |

Data sourced from PubChem CID 145783 nih.gov

While DFT is proficient for ground-state properties, ab initio methods are often preferred for a more accurate description of excited electronic states and photophysical properties. These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is crucial for understanding electronic transitions.

Ab initio calculations can predict the energies of the lowest singlet and triplet excited states, which are fundamental to understanding the molecule's response to light. For C-nitroso compounds, He(I) photoelectron spectroscopy studies, complemented by theoretical calculations, have provided insights into their electronic structure. nist.gov These studies help in assigning the observed electronic transitions and understanding the nature of the molecular orbitals involved. The photophysical properties, including absorption and emission wavelengths, as well as quantum yields, can be computationally estimated, providing a theoretical framework for experimental spectroscopic studies.

Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanisms.

This compound can potentially undergo various intramolecular rearrangements. Computational methods can be employed to explore the energy landscapes of these transformations. For example, theoretical studies on the decomposition of related nitroalkanes have investigated nitro-nitrite isomerization as a possible initial step. researchgate.net By calculating the energy barriers for such rearrangements, researchers can predict the likelihood and rate of these processes under different conditions. These calculations involve locating the transition state structure for the rearrangement and determining its energy relative to the ground state reactant.

The thermal decomposition of nitro compounds is a complex process that can proceed through multiple pathways. Computational studies have been crucial in unraveling these mechanisms. For the related compound 2-nitropropane, DFT calculations at the B3LYP/6-311+G(3df,2p) level have shown that the concerted molecular elimination of HONO is the most favorable decomposition channel, with a calculated activation barrier of 39.2 kcal mol−1. rsc.orgresearchgate.netresearchgate.net This theoretical value is in good agreement with experimental estimations. rsc.orgresearchgate.net

Other potential decomposition pathways, such as the simple cleavage of the C-N bond, have also been investigated. researchgate.net By comparing the activation energies of different pathways, computational chemistry can predict the dominant decomposition mechanism under various temperature and pressure regimes. These studies often involve the construction of detailed potential energy surfaces that map the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction.

Table 2: Calculated Activation Barriers for Decomposition of 2-Nitropropane

| Decomposition Pathway | Computational Method | Calculated Activation Barrier (kcal mol⁻¹) | Reference |

|---|

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, can be used to predict various spectroscopic properties of this compound. This includes vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of the nuclei in the molecule. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound. For instance, the NIST WebBook provides UV/Visible spectral data for propane (B168953), 2-nitro-2-nitroso-, which can be compared with theoretically predicted electronic transitions. nist.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules at an atomistic level. While specific MD simulation studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles and methodologies for such investigations are well-established through studies of analogous molecules, such as nitroalkanes and other nitroso compounds. researchgate.netheraldopenaccess.us This section outlines the theoretical framework and expected findings from MD simulations of this compound, focusing on its intermolecular interactions and the influence of solvents.

The foundation of an accurate MD simulation lies in the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a force field would need to accurately represent intramolecular forces (bond stretching, angle bending, and torsional rotations) and intermolecular forces (van der Waals and electrostatic interactions). Force fields like CHARMM and AMBER are commonly employed for organic and biological molecules. nih.gov The development of parameters for the nitro and nitroso groups would be a critical first step, likely involving quantum mechanical calculations to derive partial atomic charges and torsional parameters. nih.gov For instance, the CHARMM force field has been parameterized for nitroalkanes, providing a solid starting point for a related compound like this compound. researchgate.net

Intermolecular Interactions:

In a pure liquid or a concentrated solution, this compound molecules would interact through a combination of forces. The presence of the highly polar nitro (NO₂) and nitroso (N=O) groups results in a significant dipole moment for the molecule. This would lead to strong dipole-dipole interactions, where molecules align to favor the attraction between the positive end of one dipole and the negative end of another.

To quantify these interactions in an MD simulation, the interaction energy between pairs of this compound molecules can be calculated. The results of such an analysis would typically be presented in a format similar to the hypothetical data in Table 5.4.1.

Table 5.4.1: Hypothetical Intermolecular Interaction Energies for a Pair of this compound Molecules from a Simulated Environment

| Interaction Type | Average Energy (kJ/mol) |

| Electrostatic (Dipole-Dipole) | -15.5 |

| Van der Waals | -8.2 |

| Total Intermolecular Energy | -23.7 |

Note: The data in this table is illustrative and represents the type of results that would be obtained from an MD simulation. The values are hypothetical and intended to demonstrate the relative contributions of different interaction types.

Solvation Effects:

The behavior of this compound in a solvent is of significant chemical interest. MD simulations can provide detailed insights into how solvent molecules arrange themselves around a solute molecule and the energetic consequences of this solvation. The choice of solvent would dramatically influence the interactions.

In a polar protic solvent like water, hydrogen bonding between the oxygen atoms of the nitro and nitroso groups and the hydrogen atoms of water would be a dominant feature. In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), strong dipole-dipole interactions would prevail. In a nonpolar solvent like hexane, the interactions would be primarily limited to weaker van der Waals forces.

A common method to analyze the solvation structure is through the calculation of radial distribution functions (RDFs), denoted as g(r). The RDF for a pair of atoms describes the probability of finding one atom at a certain distance from another, relative to a random distribution. Peaks in the RDF indicate preferred distances, corresponding to solvation shells.

For example, an MD simulation of this compound in water would likely show a sharp first peak in the RDF between the oxygen atoms of the nitro/nitroso groups and the hydrogen atoms of water, indicating a well-defined first solvation shell stabilized by hydrogen bonds. The integration of this first peak would yield the coordination number, which is the average number of solvent molecules in the first solvation shell.

Table 5.4.2: Hypothetical Radial Distribution Function Peak Positions and Coordination Numbers for this compound in Various Solvents

| Solvent | Atom Pair (Solute-Solvent) | First Peak Position (Å) | Coordination Number |

| Water | O(nitro)-H(water) | 1.8 | 2.5 |

| Water | O(nitroso)-H(water) | 1.9 | 2.1 |

| DMSO | N(nitro)-O(DMSO) | 3.2 | 4.8 |

| Hexane | C(propane)-C(hexane) | 4.5 | 6.2 |

Note: This table contains hypothetical data that illustrates the expected trends in solvation structure from MD simulations. The values are not from actual experimental or simulation results for this compound.

Investigation of Decomposition Pathways and Stability of 2 Nitroso 2 Nitropropane

Thermal Decomposition Mechanisms

The thermal decomposition of 2-Nitroso-2-nitropropane is a complex process involving several potential pathways. While direct studies on this specific compound are limited, research on related nitroalkanes, particularly 2-nitropropane (B154153), offers significant insights into the likely decomposition channels.

The primary thermal decomposition of nitroalkanes can proceed through various channels, including unimolecular bond fission and concerted molecular elimination. For compounds like 2-nitropropane, a key pathway is the cleavage of the C-N bond. researchgate.net Another significant primary decomposition channel is the five-center elimination of nitrous acid (HONO). researchgate.net While C-N bond fission is often the primary route at higher temperatures, the concerted elimination of HONO can account for a notable fraction of the decomposition, for instance, less than 20% in the case of 2-nitropropane pyrolysis. researchgate.net

In the context of this compound, it is plausible that similar primary decomposition channels exist. The presence of both a nitro and a nitroso group on the same carbon atom (a geminal dinitroso-nitroalkane) introduces additional complexity. The C-N bond of the nitroso group is generally weaker than that of the nitro group and could be a primary site for bond scission.

A computational study on the decomposition pathways of 2-nitropropane identified the concerted molecular elimination of HONO as the most favorable channel. nih.gov This suggests that a similar elimination process could be a significant pathway for this compound.

Table 1: Potential Primary Thermal Decomposition Channels for this compound (Inferred from Related Compounds)

| Decomposition Channel | Description | Likely Products |

| C-NO2 Bond Fission | Homolytic cleavage of the carbon-nitro group bond. | 2-nitroso-2-propyl radical + NO2 |

| C-NO Bond Fission | Homolytic cleavage of the carbon-nitroso group bond. | 2-nitro-2-propyl radical + NO |

| Concerted Molecular Elimination | Elimination of nitrous acid (HONO) via a cyclic transition state. | 2-nitropropene + HONO |

Temperature and pressure are critical factors that influence the rate and mechanism of thermal decomposition. For 2-nitropropane, studies have shown that the decomposition follows first-order kinetics over a range of temperatures. researchgate.net The rate of decomposition increases with temperature, as expected.

In shock tube studies of 2-nitropropane pyrolysis at temperatures between 970 and 1150 K and pressures of 4.5-6 atm, the unimolecular rate constant for decomposition was determined. researchgate.net The influence of pressure on the decomposition of nitroalkanes can be significant, with the reaction transitioning from unimolecular behavior at low pressures to more complex kinetics at higher pressures where intermolecular reactions become more frequent. The pyrolysis of nitroethane, for example, shows a more pronounced acceleration effect with increasing pressure. tandfonline.com It is reasonable to assume that the thermal degradation of this compound would exhibit similar dependencies, with higher temperatures and pressures leading to faster decomposition rates and potentially altering the dominant decomposition pathways.

Table 2: Kinetic Parameters for the Thermal Decomposition of 2-Nitropropane

| Temperature Range (K) | Pressure (atm) | Rate Constant (k∞) | Activation Energy (Ea) (kcal/mol) |

| 970 - 1150 | 4.5 - 6 | 10^14.55±0.13 s^-1 | 54.2 ± 3.8 |

Source: researchgate.net

A key mechanistic step in the thermal decomposition of some nitro compounds is the isomerization of the nitro group (-NO2) to a nitrite (B80452) group (-ONO), forming a nitro-nitrite intermediate. This isomerization can significantly influence the subsequent decomposition pathways. For instance, in the dissociation of ionized nitromethane, the isomerization to ionized methyl nitrite is a crucial step with a calculated activation energy of 82 kJ/mol. nih.gov

Photochemical Degradation Studies

The absorption of ultraviolet (UV) radiation can induce the decomposition of this compound through various photochemical pathways. The presence of both nitro and nitroso chromophores suggests a rich and complex photochemistry.

Studies on the photodissociation of related compounds like 2-nitropropane and 2-methyl-2-nitropropane (B1294617) at UV wavelengths of 193 nm and 248 nm have provided valuable insights. nih.govacs.org Upon photoexcitation, a major dissociation channel is the cleavage of the C-N bond, leading to the formation of an electronically excited NO2 fragment. acs.org

The photodissociation of 2-nitropropane at various UV wavelengths (222, 249, and 308 nm) under collision-free conditions has been shown to produce several distinct chemical products, including OH, HONO, and NO2. dtic.mil The formation of the ground electronic state of the OH radical has been confirmed in the photolysis of both 2-nitropropane and 2-methyl-2-nitropropane. nih.gov

The photolysis of 2-methyl-2-nitrosopropane (B1203614), another structurally related compound, at 147 nm and 123.6 nm also results in the cleavage of the C-N bond, producing a tert-butyl radical and a nitric oxide (NO) molecule. rsc.org Given these findings, the photodissociation of this compound is expected to yield a variety of radical species depending on the excitation wavelength.

Table 3: Photofragments Identified from the Photodissociation of Related Nitroalkanes

| Parent Molecule | Wavelength (nm) | Identified Photofragments | Reference |

| 2-Nitropropane | 193, 248 | NO2, OH | nih.gov |

| 2-Methyl-2-nitropropane | 193, 248 | NO2, OH | nih.gov |

| 2-Nitropropane | 222, 249, 308 | OH, HONO, NO2 | dtic.mil |

| 2-Methyl-2-nitrosopropane | 147, 123.6 | t-butyl radical, NO | rsc.org |

NO2 indicates electronically excited state.

The primary photofragments generated from the photodissociation of this compound can be highly energetic and undergo subsequent, or secondary, dissociation. For example, the 2-nitro-2-propyl radical, which could be formed from the C-NO bond cleavage of this compound, is known to be unstable and can decompose further.

Experiments investigating the unimolecular dissociation of the 2-nitro-2-propyl radical, generated from the photodissociation of 2-bromo-2-nitropropane, have identified several secondary dissociation channels. nih.gov These include the elimination of HONO to form propene and the loss of an OH radical. nih.gov Another significant pathway is the highly exothermic dissociation into nitric oxide (NO) and acetone (B3395972). nih.gov The nascent HONO produced from the primary photodissociation of nitroalkanes can also absorb another photon and dissociate to produce OH and NO, especially if it possesses sufficient internal energy. dtic.mil

Biodegradation Pathways in Environmental Systems and Microbial Transformation

The study of the biodegradation of this compound in environmental systems is an area with limited direct research. As a result, a comprehensive, experimentally verified understanding of its microbial transformation is not yet available in scientific literature. However, by examining the microbial degradation of related aliphatic nitro and nitroso compounds, it is possible to propose potential metabolic pathways.

Microbial degradation of xenobiotic compounds is a critical process in their environmental fate. For many nitroaromatic compounds, anaerobic bacteria can reduce the nitro group to a nitroso and then a hydroxylamino intermediate, which is subsequently converted to an amine. nih.gov Fungi have also demonstrated the ability to degrade a variety of nitroaromatic compounds. nih.gov While this compound is an aliphatic, not an aromatic compound, some of the enzymatic processes involved in the transformation of the nitro and nitroso functional groups may be analogous.

Nitroreductases are a class of enzymes known to catalyze the reduction of nitro compounds to their corresponding nitroso, hydroxylamine, and amino derivatives. aiche.orgresearchgate.net It is plausible that these enzymes could act on the nitro group of this compound.

Given the presence of both a nitro and a nitroso group on the same carbon atom, the biodegradation of this compound likely involves one of two primary initial steps: reduction of the nitrogen-containing functional groups or their removal to form a ketone.

Hypothesized Biodegradation Pathways

Based on the known microbial metabolism of related compounds, two main hypothetical pathways for the biodegradation of this compound can be proposed:

Reductive Pathway: This pathway would involve the sequential reduction of the nitro and nitroso groups. Nitroreductases could initiate this process, potentially leading to the formation of unstable intermediates. The final product of this pathway, if fully realized, would be 2-amino-2-aminopropane, although the stability of such a geminal diamine is questionable and it might undergo further spontaneous transformations.

Oxidative/Hydrolytic Pathway (Ketone Formation): There is precedent for the microbial transformation of secondary nitroalkanes into ketones. For instance, the conversion of 2-nitropropane to acetone has been observed. This suggests a pathway where both nitrogen-containing groups are removed, and the tertiary carbon is oxidized to a carbonyl group, resulting in the formation of acetone. This transformation is analogous to the Nef reaction in organic chemistry.

The following table outlines these hypothesized pathways and the potential enzymes and products involved.

| Hypothesized Pathway | Initial Enzymatic Step | Potential Intermediate(s) | Potential Final Product(s) | Relevant Enzyme Class (Hypothesized) |

| Reductive Pathway | Reduction of the nitro or nitroso group | 2-Hydroxylamino-2-nitrosopropane, 2-Amino-2-nitrosopropane, 2-Amino-2-hydroxylaminopropane | 2-Amino-2-aminopropane (likely unstable), subsequent degradation products | Nitroreductase |

| Oxidative/Hydrolytic Pathway | Removal of nitro and nitroso groups | Unstable intermediates | Acetone, Nitrite, Nitrous oxide | Oxidoreductases, Hydrolases |

It is important to emphasize that these pathways are speculative and based on the degradation of structurally related compounds. Detailed research, including the isolation of microorganisms capable of utilizing this compound as a growth substrate and the characterization of the metabolic intermediates and enzymes, is required to elucidate the actual biodegradation pathways. The inherent instability of nitroso compounds may also lead to abiotic degradation pathways that could compete with or contribute to microbial transformation in the environment.

Strategic Role of 2 Nitroso 2 Nitropropane in Advanced Organic Synthesis

Applications as Synthetic Intermediates and Precursors

2-Nitroso-2-nitropropane serves as a versatile intermediate in the synthesis of various organic compounds. ontosight.ai Its reactivity allows for transformations into a range of other functional groups and molecular scaffolds.

One of the earliest recognized applications of geminal nitro-nitrosoalkanes, such as this compound, is their role as precursors in the synthesis of other nitro compounds. nih.gov The nitrosation of secondary nitro compounds like 2-nitropropane (B154153) was, in fact, the method that led to the first preparation of an aliphatic nitroso compound. nih.gov This highlights the fundamental role of this class of compounds in the historical development and ongoing exploration of nitroalkane chemistry.

The synthesis of this compound itself typically starts from precursors like 2-nitropropane. nih.gov For instance, the nitrosation of 2-nitropropane can yield this compound. This transformation underscores the close synthetic relationship between these two compounds and positions 2-nitropropane as a common starting material for accessing its nitroso derivative. nih.gov

Furthermore, the synthetic utility of related C-nitroso compounds is well-established, providing a broader context for the potential applications of this compound. For example, 2-methyl-2-nitrosopropane (B1203614), a structurally similar compound, is prepared through a sequence involving the oxidation of tert-butylamine (B42293) to 2-methyl-2-nitropropane (B1294617), followed by further transformations. orgsyn.org This multi-step synthesis highlights the role of nitroalkanes as key intermediates in accessing C-nitroso compounds.

The following table summarizes the precursor relationship and the resulting synthetic products.

| Precursor Compound | Synthetic Transformation | Resulting Compound/Intermediate |

| 2-Nitropropane | Nitrosation | This compound |

| tert-Butylamine | Oxidation | 2-Methyl-2-nitropropane |

| 2-Methyl-2-nitropropane | Reduction followed by Oxidation | 2-Methyl-2-nitrosopropane |

Contributions to the Synthesis of Complex Molecules and Fine Chemicals

The unique reactivity of this compound and related nitroso compounds makes them valuable reagents in the construction of complex molecules and fine chemicals. ontosight.ai While specific examples detailing the extensive use of this compound in complex synthesis are not as widespread as for some other reagents, its potential can be inferred from the well-documented applications of similar C-nitroso compounds.

For instance, 2-methyl-2-nitrosopropane, also known as tert-nitrosobutane, has been employed in organic synthesis as an electrophile to convert sulfones into aldehydes. wikipedia.org This type of transformation is a valuable tool in the synthetic chemist's arsenal (B13267) for constructing carbonyl-containing molecules, which are ubiquitous in pharmaceuticals and other fine chemicals.

The broader class of nitroalkanes, from which this compound is derived, are recognized as important intermediates in the synthesis of a variety of products. 2-Nitropropane, for example, is used in the manufacture of pharmaceuticals, dyes, and other chemical intermediates. nih.govontosight.aiwikipedia.org It serves as a solvent and an intermediate in the production of coatings, adhesives, and polymers. canada.canih.govnih.gov The conversion of such readily available nitroalkanes into more complex structures via their nitroso derivatives represents a strategic approach in organic synthesis.

The synthesis of 2-nitropropene, a related nitro compound, from 2-nitro-1-propanol (B1209518) demonstrates the utility of nitro-functionalized precursors in generating reactive building blocks for further synthetic elaborations. orgsyn.org These nitroolefins are known to be powerful lachrymators and can undergo "fume-off" reactions, highlighting the high reactivity that can be harnessed for synthetic purposes when handled with appropriate care. orgsyn.org

The following table provides examples of the application of related nitro and nitroso compounds in the synthesis of fine chemicals.

| Reagent | Application | Product Class |

| 2-Methyl-2-nitrosopropane | Electrophilic conversion of sulfones | Aldehydes |

| 2-Nitropropane | Intermediate in pharmaceutical synthesis | Pharmaceuticals |

| 2-Nitropropane | Component in coatings and inks | Polymers and Resins |

| 2-Nitro-1-propanol | Precursor for nitroolefin synthesis | 2-Nitropropene |

Exploration in Spin Trapping and Mechanistic Probes in Radical Chemistry Research

A significant and well-established application of C-nitroso compounds, including those structurally similar to this compound, is their use as spin traps in the study of radical chemistry. orgsyn.orgwikipedia.org Spin trapping is a technique where a highly reactive and short-lived radical species reacts with a "spin trap" molecule to form a more stable and persistent radical, which can then be detected and characterized, typically by electron spin resonance (ESR) spectroscopy.

2-Methyl-2-nitrosopropane is a widely used spin trap, valued for its ability to scavenge a variety of free radicals. orgsyn.orgwikipedia.org It is particularly effective in trapping carbon-centered radicals. wikipedia.org The resulting nitroxide radicals are stable enough to be studied by ESR, providing valuable information about the identity and structure of the initial transient radical. This technique is crucial for elucidating the mechanisms of reactions that proceed through radical intermediates.

The utility of nitroso compounds as spin traps extends to various systems. For example, nitrosodurene has been used to trap cyclopentadienyl (B1206354) radicals, allowing for their identification through ESR spectroscopy. rsc.org Similarly, 2,4,6-tri-t-butylnitrosobenzene has been investigated as a spin-trapping reagent and has shown the interesting property of having two sites for radical attack, leading to the formation of either nitroxides or N-alkoxyanilino-radicals depending on the nature of the trapped radical. rsc.org

The general principle of spin trapping with a nitroso compound (R-N=O) involves the addition of a radical (R'•) to the nitrogen atom to form a stable nitroxide radical (R-N(O•)-R'). The characteristics of the ESR spectrum of this nitroxide radical provide a fingerprint for the trapped radical R'•.

While direct and extensive literature on the specific use of this compound as a spin trap is less common than for 2-methyl-2-nitrosopropane, its structural features suggest it could potentially function in a similar capacity. The presence of the nitro group, however, might influence its reactivity and the stability of the resulting spin adducts, making it a subject for further investigation in radical chemistry research. The study of the radical chemistry of nitrosoarenes is an active area of research, with a focus on developing new synthetic transformations. rsc.org

The following table summarizes the application of various nitroso compounds in spin trapping.

| Spin Trap | Trapped Radical Type | Resulting Adduct | Detection Method |

| 2-Methyl-2-nitrosopropane | Carbon-centered radicals | Nitroxide radical | Electron Spin Resonance (ESR) |

| Nitrosodurene | Cyclopentadienyl radicals | Nitroxide radical | Electron Spin Resonance (ESR) |

| 2,4,6-Tri-t-butylnitrosobenzene | Primary and tertiary alkyl radicals | Nitroxide or N-alkoxyanilino-radical | Electron Spin Resonance (ESR) |

Q & A

What are the optimal conditions for synthesizing 2-nitroso-2-nitropropane via oxidation of nitroso compounds?

Basic

The synthesis of this compound via oxidation requires careful control of temperature, oxidant concentration, and reaction time. Evidence suggests using hydrogen peroxide in dilute aqueous solutions at reduced temperatures (e.g., 0–10°C) with low concentrations of the nitroso precursor to minimize side reactions. Prolonged reaction times (e.g., 12–24 hours) improve yields by ensuring complete conversion, though higher oxidant concentrations may shorten the optimal time . Comparative studies indicate that acetic acid solvents complicate extraction and analysis, favoring aqueous systems for reproducibility .

Which analytical methods are most effective for isolating and characterizing this compound?

Basic

Chromatographic separation using silicic acid adsorbents with benzene-acetone developers is effective for isolating this compound from complex mixtures. Dilution of adsorbents (e.g., Celite) improves zone mobility during thin-layer chromatography. For characterization, mass spectrometry (electron ionization) provides reliable molecular fragmentation patterns, though solvent interference (e.g., acetic acid residues) must be mitigated through neutralization or dilution prior to analysis .

How does the stability of this compound influence experimental design?

Basic

this compound exhibits limited solubility in common solvents (e.g., ~0.0026 M in benzene), necessitating low-concentration preparations to avoid precipitation. Storage at reduced temperatures (e.g., –20°C) in inert atmospheres minimizes decomposition. Researchers should pre-test solvent compatibility and use spectrophotometric monitoring (e.g., UV-Vis at 300–400 nm) to track stability during reactions .

What safety protocols are critical when handling this compound?

Basic

Given its structural similarity to carcinogenic nitroso compounds (e.g., nitrosamines), strict exposure controls are essential. Use fume hoods for all procedures, and adhere to an 8-hour time-weighted average (TWA) limit of ≤1 ppmv for analogous nitropropanes. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, is mandatory. Toxicity studies highlight risks of DNA damage via NO₂ radical generation, warranting biohazard protocols for waste disposal .

What mechanistic insights explain the oxidation pathway of this compound?

Advanced

Pulse radiolysis and EPR/spin trapping studies reveal that oxidation generates a secondary alkyl radical intermediate, which undergoes peroxidative chain reactions to form peroxyl and nitrogen dioxide (NO₂) radicals. The NO₂ radical reacts with nucleosides (e.g., guanosine) at rates of ~10⁶ M⁻¹s⁻¹, implicating it in genotoxicity. Researchers should employ spin-trapping agents like 3,5-dibromo-4-nitrosobenzenesulfonic acid to stabilize and detect transient radicals during mechanistic studies .

How can contradictory yield data from oxidation studies be resolved?

Advanced

Discrepancies in yields often arise from variable solvent systems, oxidant purity, or temperature fluctuations. For example, acetic acid-based methods (e.g., H₂O₂/HNO₃) yield lower conversions (~40–50%) compared to aqueous H₂O₂ (~60–70%) due to incomplete neutralization. Systematic screening using design-of-experiments (DoE) approaches, such as factorial designs to test temperature, pH, and solvent ratios, can identify critical factors and optimize reproducibility .

What experimental models elucidate the genotoxicity of this compound?

Advanced

In vitro models using rat hepatocytes or human cell lines (e.g., HepG2) can quantify DNA adduct formation via ³²P-postlabeling or comet assays. Evidence links NO₂ radicals to 8-oxoguanine and strand break formation. Pair these with enzymatic assays (e.g., CYP450 inhibition) to differentiate metabolic activation pathways. For in vivo relevance, combine intraperitoneal dosing in rodents with urinary metabolite profiling (e.g., nitrosated nucleosides) .

How do solvent polarity and proticity affect reaction outcomes with this compound?

Advanced

Polar aprotic solvents (e.g., DMSO) enhance nitroso group reactivity in cycloaddition reactions but may accelerate decomposition. Protic solvents (e.g., methanol) stabilize intermediates via hydrogen bonding but reduce nitroso electrophilicity. Solvent selection should balance reaction rate and stability: use binary mixtures (e.g., acetone-water) for controlled reactivity. Dielectric constant measurements and Kamlet-Taft parameters can guide solvent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.